4-Chloro-6-propylpyrimidine
Overview
Description
4-Chloro-6-propylpyrimidine is an organic compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
As a pyrimidine derivative, it may interact with various enzymes and receptors involved in cellular processes .
Mode of Action
Pyrimidines, in general, are known to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of 4-Chloro-6-propylpyrimidine with its targets.
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways. They are involved in the synthesis of DNA, RNA, and other vital cellular components
Result of Action
Pyrimidine derivatives are known to have various pharmacological effects, including anti-inflammatory, antibacterial, and antiviral activities .
Preparation Methods
The synthesis of 4-Chloro-6-propylpyrimidine can be achieved through several methods. One common synthetic route involves the reaction of 4,6-dichloropyrimidine with propylamine under suitable conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction. The mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Chloro-6-propylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include bases like sodium hydroxide, catalysts such as palladium, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-propylpyrimidine has several applications in scientific research:
Comparison with Similar Compounds
4-Chloro-6-propylpyrimidine can be compared with other pyrimidine derivatives, such as 4,6-dichloropyrimidine and 4-chloro-2-methylpyrimidine . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The unique propyl group in this compound imparts distinct properties, making it suitable for specific applications in research and industry .
Similar Compounds
- 4,6-Dichloropyrimidine
- 4-Chloro-2-methylpyrimidine
- 4-Chloro-5-methylpyrimidine
These compounds are structurally related to this compound and are used in similar chemical reactions and applications .
Properties
IUPAC Name |
4-chloro-6-propylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-3-6-4-7(8)10-5-9-6/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPZIGLZSPQJBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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